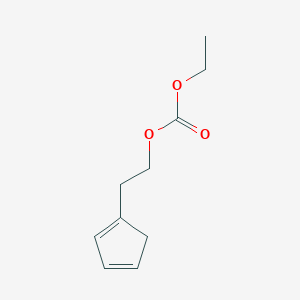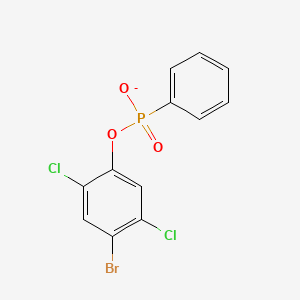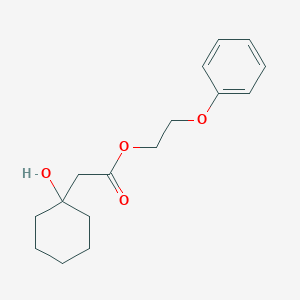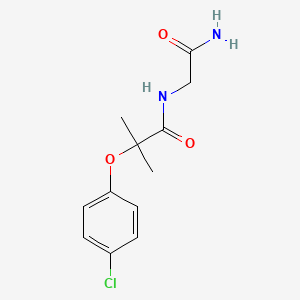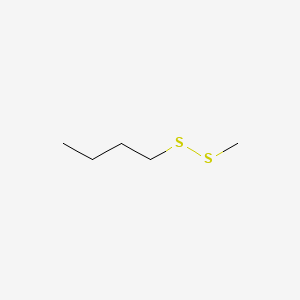
Methyl butyl disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl butyl disulfide, also known as methyl n-butyl disulfide, is an organic compound with the molecular formula C₅H₁₂S₂. It is a member of the disulfide family, characterized by the presence of a sulfur-sulfur bond. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl butyl disulfide can be synthesized through the reaction of thiols with oxidizing agents. One common method involves the oxidative coupling of butyl thiol and methyl thiol in the presence of an oxidizing agent such as hydrogen peroxide or iodine . The reaction typically occurs under mild conditions, with the thiols being mixed in a suitable solvent like dichloromethane and the oxidizing agent added slowly to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are fed into the reactor at controlled rates. The reaction mixture is then subjected to purification processes such as distillation to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl butyl disulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to the corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions where the disulfide bond is cleaved and replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and dimethyl sulfoxide are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Nucleophiles: Thiolate anions and other nucleophiles can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Butyl thiol and methyl thiol.
Substitution: Various substituted disulfides depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl butyl disulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying disulfide bond formation and cleavage.
Biology: It is used in studies related to protein folding and disulfide bond formation in proteins.
Medicine: It is investigated for its potential therapeutic properties, including its role in redox biology and as a potential drug candidate.
Mécanisme D'action
The mechanism of action of methyl butyl disulfide involves the cleavage and formation of disulfide bonds. In biological systems, it can interact with thiol groups in proteins, leading to the formation of disulfide bonds that are crucial for protein structure and function. The compound can also undergo redox reactions, influencing cellular redox states and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl disulfide: Similar in structure but with two methyl groups instead of a methyl and a butyl group.
Diethyl disulfide: Contains two ethyl groups.
Dipropyl disulfide: Contains two propyl groups.
Uniqueness
Methyl butyl disulfide is unique due to its specific combination of a methyl and a butyl group, which imparts distinct chemical and physical properties compared to other disulfides. This uniqueness makes it valuable in specific applications where these properties are desired .
Propriétés
Numéro CAS |
60779-24-0 |
|---|---|
Formule moléculaire |
C5H12S2 |
Poids moléculaire |
136.3 g/mol |
Nom IUPAC |
1-(methyldisulfanyl)butane |
InChI |
InChI=1S/C5H12S2/c1-3-4-5-7-6-2/h3-5H2,1-2H3 |
Clé InChI |
ABUPWXCYFWRZKL-UHFFFAOYSA-N |
SMILES canonique |
CCCCSSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14616574.png)
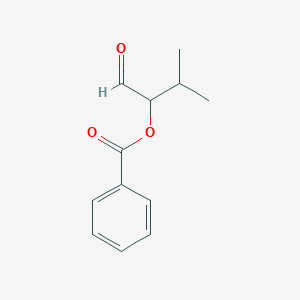
![4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate](/img/structure/B14616594.png)
![Carbamic chloride, ethyl[3-(pentyloxy)phenyl]-](/img/structure/B14616606.png)
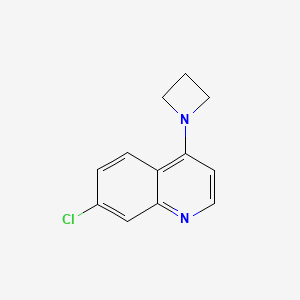
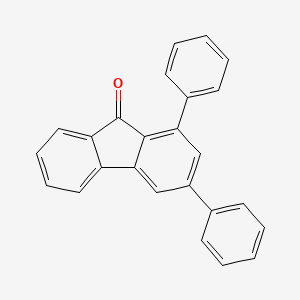
![Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo-](/img/structure/B14616621.png)
